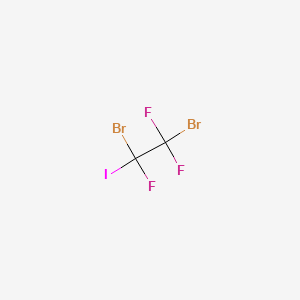

1,2-Dibromo-1-iodotrifluoroethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-1-iodotrifluoroethane (also known as 1,2-DBT) is a halogenated hydrocarbon compound used in a variety of scientific applications. It is a colorless, volatile liquid with a boiling point of 97°C and a molecular weight of 265.9 g/mol. It is widely used in the synthesis of organic compounds, as a solvent for organic reactions, and as a catalyst in the production of fluorinated compounds. In addition, 1,2-DBT has been used as a reagent in the analysis of environmental pollutants, and as a biocide in the treatment of industrial wastewater.

Scientific Research Applications

Halophilic Reactions and Synthetic Applications

In the study by Petko, Kot, and Yagupol’skii (2008), 1,2-Dibromo-1-iodotrifluoroethane was investigated for its reactivity with N-sodium-substituted azoles, demonstrating its utility in halophilic reactions where it acted as a precursor for the generation of N-(2-bromo-2-chlorotrifluoroethyl)azoles and N-(2,2-dibromotrifluoroethyl) derivatives as by-products. This showcases its application in synthesizing compounds with potential utility in various fields, including material science and organic chemistry (Petko, Kot, & Yagupol’skii, 2008).

Structural and Bond Rotational Studies

Emsley et al. (2006) analyzed the structure and bond rotational potential of some fluorinated ethanes, including 1,2-dibromo-1,1-difluoroethane, using NMR spectroscopy. This research provides insights into the molecular dynamics and conformational preferences of fluorinated compounds, contributing to the understanding of their physical and chemical properties (Emsley et al., 2006).

Electrocatalytic Applications

Hosoi, Inagi, Kubo, and Fuchigami (2011) explored the electron transfer behavior of 1,2-diphenyl-o-carborane in the presence of 1,2-dibromo-1,2-diphenylethane, leading to the catalytic reduction of the dibromide. This study not only highlights the electrocatalytic potential of such systems but also opens avenues for the development of new catalytic processes in organic synthesis (Hosoi et al., 2011).

Thermal Stability and Flame Retardancy

Arsenault et al. (2008) conducted a detailed study on the thermal stabilities and structure characterization of brominated flame retardants, including 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. Their research provided critical insights into the thermal behavior and potential applications of such compounds as flame retardants, which is crucial for safety and environmental considerations (Arsenault et al., 2008).

Environmental Presence and Impact

Tomy et al. (2008) identified the presence of the novel cycloaliphatic brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in Canadian Arctic beluga, shedding light on the environmental distribution and potential impacts of such compounds. This work emphasizes the importance of monitoring and understanding the ecological effects of synthetic chemicals (Tomy et al., 2008).

properties

IUPAC Name |

1,2-dibromo-1,1,2-trifluoro-2-iodoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2F3I/c3-1(5,6)2(4,7)8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBJHLYGOOZDRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Br)I)(F)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2F3I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371598 |

Source

|

| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216394-01-3 |

Source

|

| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.